
Ethyl 3-(3,4-dimethoxyphenyl)propionate
Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)propionate (CAS: 63307-08-4) is an aromatic ester with the molecular formula C₁₃H₁₈O₄ and a molar mass of 250.28 g/mol . Its structure comprises a propionate ethyl ester backbone substituted with a 3,4-dimethoxyphenyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmaceuticals . The electron-donating methoxy groups at the 3- and 4-positions influence its electronic properties and reactivity, making it a versatile building block in medicinal chemistry.
Preparation Methods
Preparation Methods of Ethyl 3-(3,4-dimethoxyphenyl)propionate
Esterification of 3-(3,4-dimethoxyphenyl)propanoic Acid
Another common approach is the esterification of 3-(3,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of strong acid catalysts.
- Reaction conditions:
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Temperature: Reflux conditions (typically 70–80 °C for ethanol reflux)
- Duration: Several hours to ensure complete esterification
- Purification: Recrystallization or distillation to obtain pure ethyl ester
- Industrial adaptation: Continuous flow processes with acid catalysts to improve yield and efficiency
- Reference: General esterification protocols and industrial synthesis descriptions
This method is widely used due to the availability of the acid precursor and the straightforward reaction setup.
Comparative Data Table of Preparation Methods
Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Hydrogenation of (E)-Ethyl 3-(3,4-dimethoxyphenyl)-2-propenoate | CuO-Cr2O3 catalyst, H2 gas | 146 °C, 132,391 Torr | High (not specified) | Direct saturation, well-established | Requires high pressure equipment |
Esterification of 3-(3,4-dimethoxyphenyl)propanoic acid | Ethanol, H2SO4 or p-TsOH | Reflux (70–80 °C), several hours | High (typical for esterifications) | Simple, scalable | Requires acid catalyst, purification needed |
Multi-step via 3,4-dimethoxybenzyl cyanide | KH2PO4, hydroxylamine hydrochloride, phase-transfer catalyst, alkali | Aqueous decarboxylation, reflux dehydration | Up to 85% (intermediate) | Safe, cost-effective, industrially suitable | Multi-step, requires intermediate isolation |
Chemical Reactions Analysis
Ethyl 3-(3,4-dimethoxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxyphenyl)propionate has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)propionate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active 3-(3,4-dimethoxyphenyl)propionic acid, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-phenylpropionate
- Molecular Formula : C₁₁H₁₄O₂
- Molar Mass : 178.23 g/mol
- Key Differences : Lacks methoxy substituents, featuring only a phenyl group.
- Applications : Widely used as a flavoring agent (FEMA 2455) due to its fruity aroma .
- Reactivity : The absence of methoxy groups reduces steric hindrance and electronic stabilization, making it less stable under oxidative conditions compared to its dimethoxy analog.
Ethyl 3,4-dimethoxycinnamate
- Molecular Formula : C₁₃H₁₆O₄
- Molar Mass : 236.26 g/mol
- Key Differences: Contains a propenoate (α,β-unsaturated ester) backbone instead of a saturated propionate chain.
- Thermal Stability : The α,β-unsaturation increases susceptibility to thermal degradation compared to saturated esters like Ethyl 3-(3,4-dimethoxyphenyl)propionate.
Ethyl 3-(4-hydroxyphenyl)propionate
- Molecular Formula : C₁₁H₁₄O₃
- Molar Mass : 194.23 g/mol
- Key Differences : Substitutes a hydroxyl group for the 4-methoxy group.
- Biological Activity: Demonstrated antioxidant properties in studies of turmeric extracts, highlighting the role of phenolic -OH groups in radical scavenging .
- Solubility : Increased hydrophilicity compared to dimethoxy derivatives due to hydrogen bonding from the hydroxyl group.
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)propionate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Formula : CHO
- Molecular Weight : 376.40 g/mol
- CAS Number : 94687-10-2
- Log P (Partition Coefficient) : Varies between 1.49 and 3.59 depending on the calculation method used, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
Mechanisms of Biological Activity
This compound exhibits various biological activities through its interaction with specific molecular targets. Its mechanisms include:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.
- Antimicrobial Activity : this compound has shown promise in inhibiting certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant activity. This property is significant in preventing oxidative stress-related diseases .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various derivatives including this compound against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound exhibited notable cytotoxicity, particularly against U-87 cells, indicating its potential as an anticancer agent .
- Antioxidant Activity :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antioxidant Activity | P-gp Substrate |
---|---|---|---|
This compound | High | Moderate | Yes |
Ethyl 3-(4-Methoxyphenyl)propionate | Moderate | Low | No |
Ethyl 3-(3,4-Dihydroxyphenyl)propionate | Low | High | Yes |
This table illustrates the comparative biological activities of this compound with similar compounds, highlighting its unique profile.
Q & A
Basic Research Questions
Q. How can Ethyl 3-(3,4-dimethoxyphenyl)propionate be synthesized and purified for research purposes?
- Methodological Answer : A common synthetic route involves heating 3-(3,4-dimethoxyphenyl)propionamide with 2-(3,4-dimethoxyphenyl)ethylamine under nitrogen at 190°C for 2 hours. The crude product is dissolved in ethyl acetate, washed sequentially with dilute HCl, NaOH, and water, followed by recrystallization from ethanol to yield a pure compound (77% yield) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Reverse-phase HPLC : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) to achieve baseline separation .
- Spectroscopy : IR and NMR (¹H, ¹³C) are critical. The IUPAC Standard InChIKey (XFJQZDADXNOFTQ-UHFFFAOYSA-N) and molecular weight (224.2530 g/mol) aid in spectral validation .
Q. How is this compound isolated from natural matrices?
- Methodological Answer : Isolation from natural sources (e.g., Curcuma longa L.) involves silica gel column chromatography and preparative HPLC. Fractions are analyzed via TLC and NMR to confirm identity, as demonstrated for structurally similar dihydroferulic acid ethyl ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimize temperature (e.g., 190°C vs. lower), inert gas flow (N₂), and stoichiometric ratios of reactants. Post-synthesis, refine recrystallization solvents (e.g., ethanol vs. methanol) based on solubility profiles to enhance purity .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with triclinic crystal systems (space group P1) provides bond angles (e.g., α = 70.602°, β = 69.613°) and unit cell parameters (a = 10.2154 Å, b = 12.0504 Å). Hydrogen bonding networks (e.g., O8—C28—H28B) are critical for confirming stereochemistry .
Q. How can impurities in synthetic batches of this compound be profiled?
- Methodological Answer : Use LC-MS with a formic acid-modified mobile phase to detect byproducts. Compare retention times and fragmentation patterns against reference standards. Quantify impurities via calibration curves .
Q. What stability studies are relevant for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) and analyze via HPLC-UV. Monitor hydrolysis of the ester group (→3-(3,4-dimethoxyphenyl)propionic acid) and oxidation of methoxy groups. Stability-indicating methods should achieve resolution >2.0 between degradation peaks and the parent compound .
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5,7,9H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAGDEMAMZYNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969886 | |
Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-13-5 | |
Record name | NSC10090 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(3,4-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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